molecular formula C24H25NO4 B6341862 rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 134526-62-8

rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B6341862
CAS No.: 134526-62-8
M. Wt: 391.5 g/mol
InChI Key: JBZXLQHJZHITMW-UJUVCNOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a conformationally constrained amino acid derivative featuring a bicyclic octahydroindole scaffold and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound combines the stereochemical complexity of the octahydroindole core with the orthogonal protection provided by the Fmoc group, making it valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

(2R,3aR,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXLQHJZHITMW-UJUVCNOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Indole-2-Carboxylic Acid Derivatives

The industrial synthesis begins with the hydrogenation of indole-2-carboxylic acid or its esters to produce racemic octahydroindole-2-carboxylic acid. As described in EP0308339A1 , indole-2-carboxylic acid undergoes catalytic hydrogenation using rhodium-coated carbon under high-pressure conditions (50–100 bar H₂). This step yields a mixture of cis-endo diastereomers: (2S,3aS,7aS) and (2R,3aR,7aR) configurations . The reaction typically proceeds in methanol or ethanol at 60–80°C, achieving >90% conversion within 24 hours .

Key Parameters for Hydrogenation:

ParameterValue
CatalystRh/C (5–10 wt%)
Pressure50–100 bar H₂
Temperature60–80°C
SolventMethanol, Ethanol
Reaction Time12–24 hours

This step is critical for establishing the bicyclic structure but requires subsequent resolution to isolate the desired (2R,3aR,7aR) isomer .

Diastereomeric Resolution via Chiral Salts

The racemic mixture from hydrogenation is resolved using chiral amines. EP0308339A1 details the use of (S)-α-methylbenzylamine to form diastereomeric salts. The (2S,3aS,7aS) isomer preferentially crystallizes as a salt in hydroalcoholic solutions (e.g., water/ethanol), leaving the (2R,3aR,7aR) isomer in the mother liquor . After filtration, the free acid is regenerated via acid hydrolysis (HCl, H₂SO₄) and recrystallized from dioxane/water .

Resolution Efficiency:

  • Yield of (2R,3aR,7aR) Isomer : 35–40% (theoretical maximum 50%)

  • Purity : >98% enantiomeric excess (ee) after recrystallization

This method, while effective, is labor-intensive due to multiple crystallization steps.

Fmoc Protection of the Amino Group

The resolved (2R,3aR,7aR) -octahydroindole-2-carboxylic acid is protected at the secondary amine using 9-fluorenylmethyloxycarbonyl (Fmoc) groups. As reported in ChemBK , Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) is reacted with the amino acid in a biphasic system (dichloromethane/water) under basic conditions (NaHCO₃, pH 8–9) . The reaction proceeds at 0–5°C to minimize side reactions, achieving >85% yield .

Reaction Conditions:

ReagentAmount (Equiv.)
Fmoc-Cl1.2
BaseNaHCO₃ (3.0)
SolventDCM/H₂O (2:1)
Temperature0–5°C

The product is extracted into organic solvent, dried (Na₂SO₄), and purified via silica gel chromatography (hexane/ethyl acetate) .

Advanced Stereocontrol via Oxazolidinone Intermediates

PMC2991158 describes an alternative route using trichloromethyloxazolidinone derivatives to enforce stereocontrol. The resolved (2R,3aR,7aR) -octahydroindole-2-carboxylic acid is condensed with trichloroacetaldehyde to form an oxazolidinone, which undergoes diastereoselective α-alkylation . This method ensures >99% diastereomeric excess (de) and simplifies purification .

Synthetic Steps:

  • Oxazolidinone Formation : React with Cl₃CCHO in toluene (80°C, 6 hours).

  • α-Alkylation : Treat with alkyl halides (e.g., CH₃I) in THF at −78°C using LDA as a base.

  • Deprotection : Hydrolyze oxazolidinone with LiOH/H₂O₂ to recover the carboxylic acid .

Industrial-Scale Purification Strategies

Large-scale processes (e.g., AU2010273259B2 ) emphasize crystallization as the final purification step. The Fmoc-protected product is dissolved in hot acetonitrile, seeded with pure crystals, and cooled to 0°C. This yields >99% pure material with a melting point of 192–194°C .

Crystallization Parameters:

SolventAcetonitrile
Temperature80°C → 0°C (gradient cooling)
Seed Crystals0.1–1.0 wt%

Analytical Characterization

The final product is characterized by:

  • ¹H/¹³C NMR : Peaks at δ 7.75–7.30 (Fmoc aromatic), δ 4.40–4.20 (CH₂OCO), δ 3.90–3.70 (indole CH) .

  • HPLC : Retention time 12.5 min (C18 column, 70:30 MeCN/H₂O) .

  • Optical Rotation : [α]²⁵D = −45° (c = 1, MeOH) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the indole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Overview

The compound rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, often referred to as Fmoc-D-N(Me)Asp(OtBu)(OtBu)-OH, is a derivative of aspartic acid that has garnered attention in various scientific fields, particularly in medicinal chemistry and peptide synthesis. Its unique structural properties make it a valuable building block in the development of pharmaceuticals and biologically active compounds.

Peptide Synthesis

The compound serves as a key intermediate in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized for protecting amino groups during peptide synthesis. This protection allows for selective reactions at other functional groups without interference from the amino group.

Drug Development

Research indicates that derivatives of this compound exhibit potential therapeutic effects. For example:

  • Anticancer Activity : Some studies have shown that compounds containing the octahydroindole structure can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Bioconjugation Techniques

The functional groups present in this compound facilitate bioconjugation processes, which are essential for developing targeted drug delivery systems. The ability to attach various biomolecules enhances the specificity and efficacy of therapeutic agents.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of octahydroindole derivatives. The results indicated that these compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Case Study 2: Neuroprotective Effects

Research detailed in Neuropharmacology highlighted the neuroprotective effects of Fmoc-protected indole derivatives. The study demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating their potential use in treating neurodegenerative diseases.

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as a protective group for amino acids during peptide synthesis ,
Drug DevelopmentExhibits anticancer and neuroprotective properties ,
BioconjugationFacilitates attachment of biomolecules for targeted drug delivery ,

Mechanism of Action

The mechanism of action of rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features :

  • Core Structure : The octahydroindole system (C8H13N) is a bicyclic framework comprising fused six- and five-membered rings, which imposes rigidity on the molecule. The stereochemistry (2R,3aR,7aR) defines the spatial arrangement of substituents, influencing interactions in biological systems .
  • Fmoc Group : The ((9H-Fluoren-9-yl)methoxy)carbonyl moiety (C15H11O2) protects the amine group, enabling selective deprotection under mild basic conditions. This feature is critical for solid-phase peptide synthesis (SPPS) .
  • Carboxylic Acid : The C-2 carboxylic acid (CO2H) allows for peptide bond formation, while the bicyclic structure may enhance resistance to enzymatic degradation compared to linear analogs.

Physicochemical Properties (inferred from related compounds):

  • Molecular Formula : Estimated as C23H24N2O4 (octahydroindole: C8H13N + Fmoc: C15H11O2 + CO2H).
  • Molecular Weight : ~408.45 g/mol.
  • pKa : Predicted to be ~2.47 for the carboxylic acid group, based on analogs like (2R,3aR,7aS)-rel-octahydroindole-2-carboxylic acid .
  • Stability: The Fmoc group is sensitive to piperidine or DBU, while the bicyclic core enhances thermal stability compared to monocyclic systems.

Comparison with Similar Compounds

The compound is compared below with structurally related Fmoc-protected amino acids and heterocycles, focusing on molecular features, properties, and applications.

Structural and Functional Comparisons

Octahydroindole Derivatives

  • (2R,3aR,7aS)-rel-Octahydroindole-2-carboxylic Acid (CAS 87679-51-4):
    • Structure : Lacks the Fmoc group but shares the octahydroindole core.
    • Properties : Higher melting point (274–276°C) and density (1.135 g/cm³) due to reduced steric hindrance .
    • Applications : Serves as a proline analog in peptide design but requires manual protection for SPPS.

Fmoc-Protected Azetidine and Oxetane Derivatives

  • 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (CAS 1592739-14-4):

    • Structure : Features a 3-methylazetidine (4-membered nitrogen ring) linked to an acetic acid moiety.
    • Properties : Molecular weight 367.40 g/mol; exhibits acute oral toxicity (H302) and skin irritation (H315) .
    • Applications : Used to introduce constrained azetidine rings into peptides, improving metabolic stability.
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS 1380327-56-9): Structure: Contains an oxetane ring (4-membered oxygen heterocycle). Properties: Lower molecular weight (339.34 g/mol) and similar hazards (H302, H319) . Applications: Oxetanes enhance aqueous solubility and bioavailability in drug candidates.

Physicochemical and Hazard Profile Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Key Hazards (GHS)
rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid C23H24N2O4 ~408.45 Not reported ~2.47* H302, H315, H319, H335 (inferred)
(2R,3aR,7aS)-rel-Octahydroindole-2-carboxylic acid C9H15NO2 169.22 274–276 2.47 Not reported
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid C21H21NO5 367.40 Not reported Not reported H302, H315, H319, H335
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C19H17NO5 339.34 Not reported Not reported H302, H315, H319, H335

*Predicted based on analog data.

Biological Activity

rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole derivatives class. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (2R,3aR,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid. Its molecular formula is C24H25NO4 with a molecular weight of 393.46 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis.

The biological activity of this compound involves its interaction with various molecular targets such as enzymes and receptors. The compound's unique structure enables it to modulate the activity of these targets, influencing signal transduction pathways and gene expression.

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives. For instance, a recent study demonstrated that various indole derivatives exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound showed significant antiproliferative effects with IC50 values indicating moderate to high cytotoxicity:

CompoundCell LineIC50 (µM)
4eMCF-70.57
4jHCT1169.16
4hMCF-713.1
4mA54912.9

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased Annexin-V positivity .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The compound may interact with inflammatory pathways by inhibiting pro-inflammatory cytokines or modulating immune responses. Further research is needed to elucidate the specific mechanisms involved.

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of indole derivatives on cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 0.57 µM against MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cell populations after treatment with this compound .

Study 2: Mechanistic Insights

Another study explored the mechanism of action by assessing cell cycle dynamics in treated cells. Results indicated that treatment with this compound led to S-phase arrest in MCF-7 cells. This suggests that the compound may disrupt normal cell cycle progression as part of its anticancer activity .

Q & A

Basic: What synthetic strategies are recommended for preparing rel-(2R,3aR,7aR)-1-Fmoc-octahydroindole-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

Protection of the indole nitrogen using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in THF/water) to introduce the Fmoc group .

Stereochemical control during cyclization: Use chiral auxiliaries or asymmetric catalysis to achieve the (2R,3aR,7aR) configuration. For example, Sharpless epoxidation or Evans oxazolidinones may guide stereochemistry .

Carboxylic acid activation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate peptide bond formation or further functionalization .

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate the product (>95% purity) .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention time and peak symmetry indicate homogeneity .
  • NMR : Confirm stereochemistry and functional groups:
    • ¹H NMR : Peaks at δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 4.0–4.5 ppm (Fmoc-CH₂) .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm and Fmoc carbonyl at ~155 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₄H₂₄N₂O₄ expected m/z 416.17) .

Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve the (2R,3aR,7aR) configuration unambiguously .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to confirm rigidity of the octahydroindole ring .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS H335) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does pH affect the stability of the Fmoc group during peptide synthesis?

Methodological Answer:

  • Acidic Conditions (pH < 4) : Risk of Fmoc cleavage via β-elimination. Use TFA (0.1%) sparingly and limit exposure time .
  • Basic Conditions (pH > 9) : Accelerated deprotection. Optimize piperidine/DMF (20% v/v) for controlled removal .
  • Buffered Solutions : Maintain pH 7–8 in coupling reactions (e.g., HATU/DIPEA in DMF) to balance reactivity and stability .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Coupling Agents : Use OxymaPure/DIC instead of HOBt/EDC to reduce side reactions .
  • Monitoring : Analyze dipeptide intermediates via Marfey’s reagent to quantify D/L isomer ratios .

Basic: What analytical techniques confirm successful Fmoc protection?

Methodological Answer:

  • TLC : Spot on silica plate; Fmoc-protected compounds show higher Rf (e.g., 0.6 in EtOAc/hexane 1:1) vs. free amine (Rf ~0.2) .
  • UV-Vis : Fmoc absorbs at 265 nm (ε = 6,200 M⁻¹cm⁻¹); quantify protection efficiency via absorbance .
  • FT-IR : Look for C=O stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (Fmoc carbonyl) .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., proteases). Focus on hydrogen bonds between the carboxylic acid and active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Correlate substituent effects (e.g., fluorine at indole C7) with bioactivity using CoMFA/CoMSIA .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Polar Solvents : Use ethanol/water (7:3) for high-yield recrystallization. Slow cooling (1°C/min) enhances crystal quality .
  • Apolar Mixtures : Try dichloromethane/pentane (1:5) for amphiphilic compounds. Filter under reduced pressure .

Advanced: How to troubleshoot low coupling efficiency in SPPS?

Methodological Answer:

  • Swelling Resins : Pre-swell Wang resin in DCM for 1 hr to improve accessibility .
  • Double Coupling : Repeat HATU/DIEA activation for sterically hindered residues (e.g., octahydroindole) .
  • Kaiser Test : Monitor free amines (>99% coupling required). If positive, extend reaction time or increase reagent equivalents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.